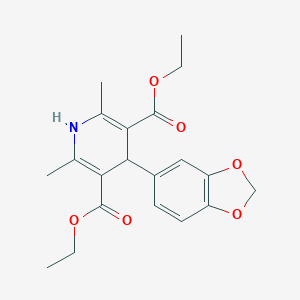
3,5-Pyridinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-2,6-dimethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-2,6-dimethyl-, diethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,5-Pyridinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-2,6-dimethyl-, diethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzymatic interactions, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The compound features a pyridine ring with two carboxylic acid groups and a benzodioxole moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C15H17N2O5
- Molecular Weight : 293.31 g/mol
- Solubility : Soluble in organic solvents
Enzymatic Interactions
Research indicates that this compound acts as a substrate for cytochrome P-450 enzymes. Specifically, studies have shown that it undergoes oxidative cleavage in the presence of NADPH-fortified rat liver microsomes. The mechanism involves hydrogen abstraction followed by oxygen rebound to form hemiacetal-like structures that subsequently decompose into products .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are critical for protecting cells from oxidative stress. This activity is attributed to the presence of the diethyl ester functional group, which enhances its ability to scavenge free radicals.
Anti-inflammatory Effects
In vitro studies have suggested that derivatives of this compound can inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-6 and IL-8 in human endothelial cells .
Potential Therapeutic Applications
- Cancer Therapy : The ability to inhibit NF-kB suggests potential applications in cancer therapy, where NF-kB plays a role in tumor progression.
- Neuroprotection : Due to its antioxidant properties, the compound may offer neuroprotective effects against neurodegenerative diseases.
Toxicity Profile
The toxicity assessment of similar compounds indicates low acute dermal toxicity but raises concerns regarding genotoxicity. In vitro tests have shown positive results for chromosome aberrations at high doses without metabolic activation; however, these findings were not consistent across all tests .
Case Studies
A variety of studies have explored the biological effects of related pyridinedicarboxylic acids:
- Study 1 : Investigated the anti-cancer effects of pyridinedicarboxylic acid derivatives on breast cancer cell lines, showing significant inhibition of cell proliferation.
- Study 2 : Evaluated the neuroprotective effects in models of oxidative stress-induced neuronal damage, demonstrating reduced cell death and improved viability.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Antimicrobial Activity:
- Recent studies have shown that derivatives of pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 3,5-pyridinedicarboxylic acid have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth through disc diffusion methods .
-
Anticancer Properties:
- Pyridine derivatives have been investigated for their potential as anticancer agents. The structural characteristics of 3,5-pyridinedicarboxylic acid allow it to interact with cellular targets involved in cancer progression. Research indicates that certain modifications to the compound can enhance its cytotoxic effects on various cancer cell lines .
- Neuroprotective Effects:
Agricultural Applications
- Herbicidal Activity:
- Plant Growth Regulators:
Materials Science Applications
- Polymer Synthesis:
- Nanomaterials Development:
Case Studies
Propriétés
IUPAC Name |
diethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-5-24-19(22)16-11(3)21-12(4)17(20(23)25-6-2)18(16)13-7-8-14-15(9-13)27-10-26-14/h7-9,18,21H,5-6,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYDZKLTMBIXPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













